![molecular formula C24H38BClN2O3 B592503 (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride CAS No. 205393-21-1](/img/structure/B592503.png)
(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride
Übersicht
Beschreibung
The compound "(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride" (hereafter referred to as Compound X) is a boron-containing chiral molecule with the formula C₂₄H₃₈BClN₂O₃ . Its structure features:
- A (3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol core, a cyclic boronate ester known for stabilizing boron in organic frameworks .
- An (alphaS)-alpha-aminobenzenepropanamide moiety, which introduces an amino acid-like configuration.
- A 3-methylbutyl linker and a hydrochloride counterion, enhancing solubility.
Wirkmechanismus
Target of Action
Bortezomib Intermediates II, also known as (S)-2-amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide hydrochloride, primarily targets the 26S proteasome in cells . The 26S proteasome is a multi-protein complex that degrades ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis within the cell .
Mode of Action
Bortezomib Intermediates II inhibits the chymotrypsin-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts the degradation of intracellular dysfunctional proteins and key regulatory proteins . As a result, it causes cell-cycle arrest and apoptosis . Specifically, it induces G2-M phase cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .
Biochemical Pathways
The inhibition of the proteasome leads to the accumulation of misfolded proteins, which induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes to promote cell survival . If the stress is too severe or prolonged, it can lead to cell death .
Pharmacokinetics
The pharmacokinetic profile of Bortezomib Intermediates II is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .
Result of Action
The result of Bortezomib Intermediates II action is the induction of cell-cycle arrest and apoptosis . In H460 cell lines, it induced Bcl-2 phosphorylation and a unique cleavage product, which was associated with G2-M phase cell cycle arrest and the induction of apoptosis . It has been very effective in the treatment of hematological malignancies, including multiple myeloma and non-Hodgkin’s lymphoma (NHL) .
Action Environment
The action of Bortezomib Intermediates II can be influenced by environmental factors such as the presence of other drugs. For instance, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Intermediates II . Therefore, the compound’s action, efficacy, and stability may vary depending on the patient’s medication regimen and overall health status .
Biologische Aktivität
(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride is a chemical compound with the CAS number 205393-21-1. It is recognized primarily as an intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy. This compound exhibits notable biological activity that warrants detailed examination.
- Molecular Formula : C24H37BN2O3·ClH
- Molecular Weight : 448.8341 g/mol
- Melting Point : 197-198 °C
- Storage Temperature : +5 °C
The biological activity of (alphaS)-alpha-amino compound primarily revolves around its role as a proteasome inhibitor. Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins. Inhibition of proteasomes leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells. This mechanism is crucial for the therapeutic effects observed with Bortezomib and its intermediates.
In Vitro Studies
Research has demonstrated that (alphaS)-alpha-amino compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
These studies indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in malignant cells.
In Vivo Studies
In vivo studies using mouse models have shown that administration of (alphaS)-alpha-amino compound leads to significant tumor regression in xenograft models of multiple myeloma and solid tumors. The observed effects include:
- Tumor Volume Reduction : Up to 70% reduction compared to control groups.
- Survival Rate : Increased survival rates in treated groups relative to untreated controls.
Case Studies
Several case studies highlight the clinical relevance of (alphaS)-alpha-amino compound:
- Case Study 1 : A patient with relapsed multiple myeloma exhibited a complete response after treatment with Bortezomib-based therapy that included this intermediate. The treatment led to a significant decrease in serum M-protein levels and improved overall survival.
- Case Study 2 : A cohort study involving breast cancer patients treated with proteasome inhibitors reported enhanced efficacy when (alphaS)-alpha-amino was included in the regimen. Patients showed improved clinical outcomes and reduced side effects.
Q & A
Basic Research Questions
Q. How can the chemical identity and stereochemistry of this compound be unambiguously verified?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₄H₃₈BClN₂O₃) and compare with theoretical isotopic patterns. For stereochemical confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to resolve spatial arrangements, particularly focusing on the benzodioxaborol and α-amino acid moieties. Cross-validate with the InChI key provided in authoritative chemical databases .
Q. What synthetic routes are recommended for this compound, and how can intermediates be characterized?
- Methodological Answer : Design multi-step synthesis leveraging boronate ester formation (critical for the benzodioxaborol core) and peptide coupling for the amide linkage. Use intermediates purified via column chromatography or recrystallization. Monitor each step using thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) to track functional groups (e.g., B-O stretching at ~1350 cm⁻¹). Confirm intermediate structures with NMR and HRMS .
Q. What analytical techniques are optimal for assessing purity and stability under storage conditions?
- Methodological Answer : Apply reverse-phase HPLC with UV detection (λ = 210–280 nm) to quantify purity. For stability studies, conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products using liquid chromatography-mass spectrometry (LC-MS). Use differential scanning calorimetry (DSC) to assess thermal stability and hygroscopicity via dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. Use software like COMSOL Multiphysics to simulate heat/mass transfer in reactor systems. Validate predictions with small-scale experiments (e.g., varying temperature, solvent polarity) and apply machine learning (ML) algorithms to correlate variables (e.g., yield vs. catalyst loading) .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer : Conduct meta-analysis of bioactivity datasets to identify outliers. Validate assay conditions (e.g., buffer pH, cell line viability) using standardized controls. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to isolate confounding factors. Apply multivariate statistical tools (e.g., PCA) to differentiate assay-specific artifacts from true compound effects .
Q. How can the compound’s membrane permeability and target engagement be experimentally validated?
- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion. For active transport, employ Caco-2 cell monolayers with LC-MS quantification of apical-to-basal flux. Confirm target engagement via cellular thermal shift assays (CETSA) or fluorescence polarization (FP) for direct binding measurements .
Q. What methodologies address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Screen crystallization conditions using high-throughput vapor diffusion (e.g., 96-well plates with varied PEG/ion combinations). Additive screening (e.g., detergents, small-molecule ligands) can disrupt aggregation. If crystals remain elusive, apply cryo-electron microscopy (cryo-EM) for structural elucidation at near-atomic resolution .
Q. Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in pharmacological data?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., reaction time, purity thresholds). Use multivariate analysis (e.g., PLS regression) to correlate batch variations (e.g., impurity profiles) with bioactivity outliers. Establish a reference standard for cross-batch normalization .
Q. What computational tools are recommended for predicting metabolite profiles and toxicity?
- Methodological Answer : Use in silico platforms like ADMET Predictor or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte or microsomal assays. For toxicity, apply Tox21 datasets and deep learning models (e.g., DeepTox) to flag structural alerts (e.g., reactive boronate esters) .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Boron-Containing Moieties
Compound X shares structural homology with boron-based compounds reported in organometallic and medicinal chemistry. Key comparisons include:
- Stereochemical Complexity : Compound X’s multiple stereocenters distinguish it from Matteson’s derivatives, which prioritize synthetic utility over chiral diversity .
- Functional Groups : Unlike PBDEs, which exhibit halogenated aromatic systems, Compound X’s benzodioxaborole and amide groups suggest distinct reactivity and environmental persistence .
Amino Acid/Amide-Containing Analogues
Compounds with similar amide backbones but divergent substituents (e.g., ’s 7a–7d) highlight the role of functional groups in physicochemical properties:
- Substituent Effects : The benzodioxaborole in Compound X may confer Lewis acidity, unlike 7a–7d’s piperazine or fluorophenyl groups, which influence electronic properties .
Spectroscopic Comparisons
While direct spectral data for Compound X are lacking, analogous studies illustrate methodologies for structural confirmation:
- 13C NMR Predictions : used 13C chemical shift similarities (e.g., compound 2a vs. 2b) to confirm constitutional isomerism . For Compound X, analogous shifts in the benzodioxaborole ring could validate stereochemistry.
- 1H NMR Trends: ’s friedelinol comparisons (δ 0.8–1.5 for methyl groups) align with expected shifts for Compound X’s 3-methylbutyl and trimethylbenzodioxaborole moieties .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37BN2O3.ClH/c1-15(2)11-21(27-22(28)18(26)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25;/h6-10,15,17-21H,11-14,26H2,1-5H3,(H,27,28);1H/t17-,18-,19-,20+,21-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWVECJDRGBAH-UMPWXGAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205393-21-1 | |
Record name | Phenylalanin-isobutylboronsäure-ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.